Perfluoro-3,5,7-trioxaoctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-3,5,7-trioxaoctanoic acid is a member of the perfluoroalkyl and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by their strong carbon-fluorine bonds, which confer high thermal stability and resistance to degradation. This compound is used in various industrial applications due to its unique properties, including water and oil repellency .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-3,5,7-trioxaoctanoic acid typically involves the fluorination of appropriate precursors under controlled conditions. One common method is the electrochemical fluorination of organic compounds, which introduces fluorine atoms into the molecular structure. This process requires specific reaction conditions, including the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to drive the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale electrochemical fluorination processes. These methods are optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro-3,5,7-trioxaoctanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield perfluorinated carboxylic acids, while reduction can produce perfluorinated alcohols .
Wissenschaftliche Forschungsanwendungen
Perfluoro-3,5,7-trioxaoctanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as a thyroid disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of firefighting foams
Wirkmechanismus
The mechanism of action of perfluoro-3,5,7-trioxaoctanoic acid involves its interaction with various molecular targets and pathways. One key pathway is the disruption of thyroid hormone metabolism, which can lead to altered levels of thyroid hormones such as triiodothyronine (T3) and thyroxine (T4). This disruption is mediated by the compound’s ability to interfere with enzymes involved in thyroid hormone synthesis and metabolism .
Vergleich Mit ähnlichen Verbindungen
Perfluoro-3,5,7-trioxaoctanoic acid is similar to other perfluorinated compounds, such as:
- Perfluoro-3,5,7,9-tetraoxadecanoic acid
- Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
Compared to these compounds, this compound has unique properties, such as a different chain length and the presence of additional ether linkages, which can influence its chemical behavior and environmental persistence .
Eigenschaften
CAS-Nummer |
39492-89-2 |
---|---|
Molekularformel |
CF3(OCF2)3COOH C5HF9O5 |
Molekulargewicht |
312.04 g/mol |
IUPAC-Name |
2-[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5HF9O5/c6-2(7,1(15)16)17-4(11,12)19-5(13,14)18-3(8,9)10/h(H,15,16) |
InChI-Schlüssel |
SJKDXZGLKADOQD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.